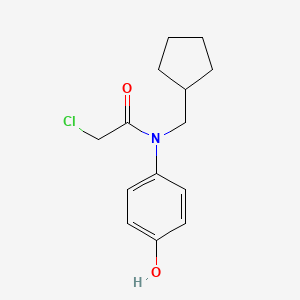
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has been studied for its potential use in the field of medicine. This compound is derived from the chemical structure of acetaminophen, which is a commonly used pain reliever. CCMA has been found to have unique properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. This compound has also been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in the body. In cancer cells, this compound has been found to induce apoptosis and inhibit cell growth. Inflammatory cells, this compound has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, this compound has been found to have analgesic properties, reducing pain sensation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity in animal studies, making it a safe compound to use in laboratory experiments. However, there are also limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and interactions with other drugs.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the study of this compound's mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use as a clinical treatment.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide involves several steps, including the reaction of 4-hydroxyacetophenone with cyclopentylmethylamine to form an intermediate product. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the product.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, this compound has been found to have analgesic properties, making it a potential alternative to traditional pain relievers such as opioids.
Propiedades
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-3-1-2-4-11)12-5-7-13(17)8-6-12/h5-8,11,17H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKXPTVTPYBCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)
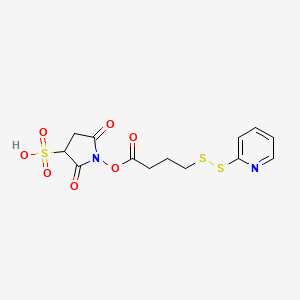
![1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone](/img/structure/B2469594.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)
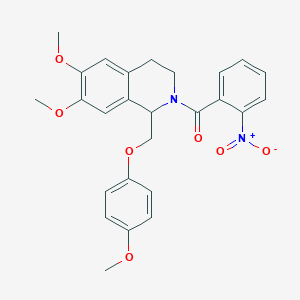


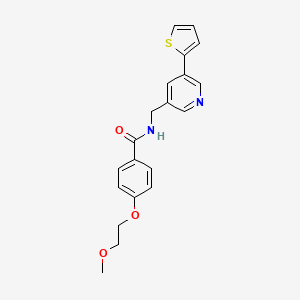
![N-(2-chloro-4-methylphenyl)-N'-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2469607.png)
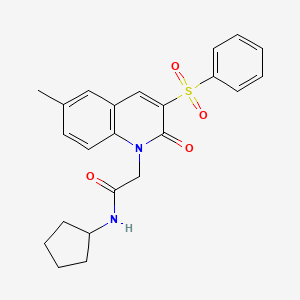
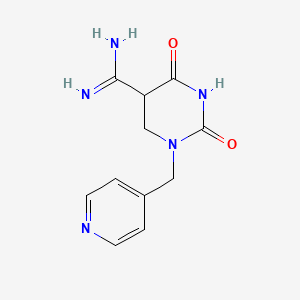
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)
![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)